![molecular formula C20H20ClN5O3S B2764640 7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893921-57-8](/img/structure/B2764640.png)
7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, a thioether group, and a pyrrolidinone group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C. Pyrrolidinone is a class of organic compounds sharing a five-membered lactam structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrimidine ring could be formed through a condensation reaction . The thioether group might be introduced through a nucleophilic substitution reaction. The pyrrolidinone group could potentially be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyrimidine ring, for example, might undergo electrophilic substitution reactions. The thioether group could potentially be oxidized. The pyrrolidinone group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis Techniques
The chemical structure suggests a complex molecule that could be involved in various synthesis and chemical reaction studies. For instance, research on pyrimidine derivatives, such as the work by Kinoshita et al. (1989) on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines, showcases the diverse chemical reactivity and potential synthesis pathways that could be explored for similar compounds (Kinoshita, T., Takeuchi, K., Kondoh, M., & Furukawa, S., 1989).
Potential Biological Activities
The structure is reminiscent of compounds that have been studied for various biological activities. For example, research into pyrimidine and pyridine derivatives has investigated their potential as antibacterial, antimicrobial, and chemotherapeutic agents. Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including pyrimidine derivatives, and evaluated their antimicrobial activities, suggesting a possible research avenue for similar compounds (Jain, S., Nagda, D. P., & Talesara, G. L., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3-chlorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-24-17-15(19(28)25(2)20(24)29)18(30-11-14(27)26-8-3-4-9-26)23-16(22-17)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPOIIWKZIWKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
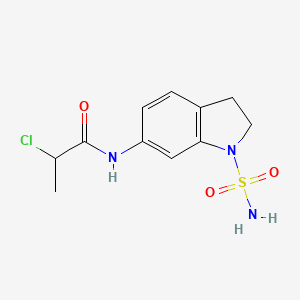
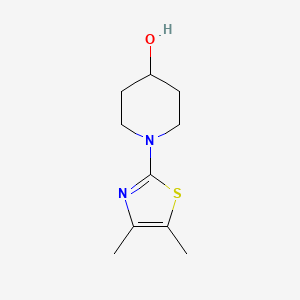

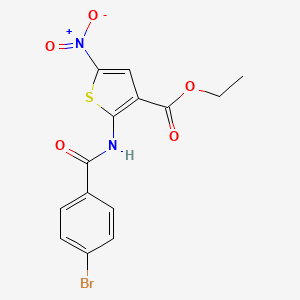
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2764570.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2764572.png)
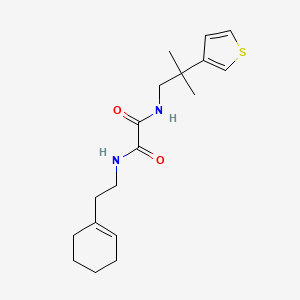
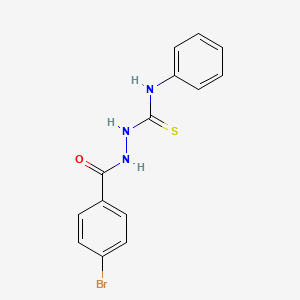

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)
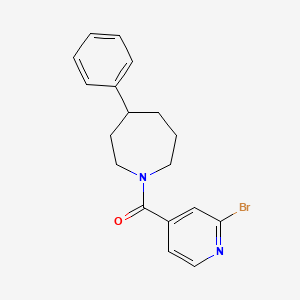
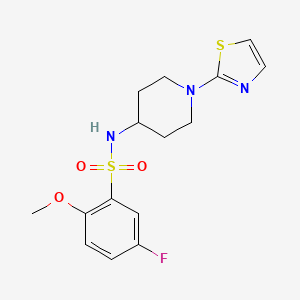
amine](/img/structure/B2764580.png)